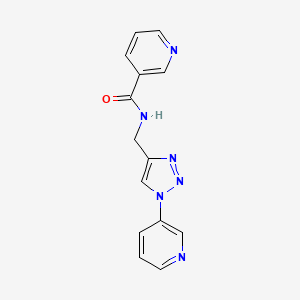![molecular formula C17H14F3NO4 B2619864 N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide CAS No. 1170253-82-3](/img/structure/B2619864.png)
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide, commonly known as BIBX1382, is a selective and potent inhibitor of the epidermal growth factor receptor (EGFR). It is a small molecule that has been extensively studied for its potential in cancer treatment.
Wirkmechanismus
BIBX1382 selectively inhibits the activity of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide, a transmembrane receptor that plays a key role in cell growth and proliferation. This compound is overexpressed in many types of cancer, and its inhibition has been shown to be an effective strategy for cancer treatment. BIBX1382 binds to the ATP-binding site of this compound, preventing the receptor from activating downstream signaling pathways that promote cell growth and survival.
Biochemical and physiological effects:
BIBX1382 has been shown to have a range of biochemical and physiological effects. It inhibits the proliferation and survival of cancer cells, induces apoptosis, and blocks the formation of new blood vessels that support tumor growth. BIBX1382 has also been shown to enhance the immune response to cancer cells, leading to increased tumor cell death.
Vorteile Und Einschränkungen Für Laborexperimente
BIBX1382 has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research. It has a high degree of selectivity for N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide, minimizing off-target effects. However, BIBX1382 has some limitations. It has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent. Additionally, it may have limited efficacy in tumors that have developed resistance to this compound inhibitors.
Zukünftige Richtungen
There are several future directions for research on BIBX1382. One area of interest is the development of combination therapies that include BIBX1382 with other targeted agents or chemotherapy. Another area of interest is the identification of biomarkers that predict response to BIBX1382, which could help to identify patients who are most likely to benefit from treatment. Additionally, further studies are needed to investigate the mechanisms of resistance to BIBX1382 and to develop strategies to overcome resistance.
Synthesemethoden
BIBX1382 can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the coupling of 2-(2H-1,3-benzodioxol-5-yloxy)ethylamine with 4-(trifluoromethyl)benzoic acid using standard peptide coupling reagents. The resulting product is then purified by column chromatography to obtain BIBX1382 in high purity.
Wissenschaftliche Forschungsanwendungen
BIBX1382 has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, with a high degree of selectivity for cancer cells over normal cells. BIBX1382 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4/c18-17(19,20)12-3-1-11(2-4-12)16(22)21-7-8-23-13-5-6-14-15(9-13)25-10-24-14/h1-6,9H,7-8,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHKBVLKSZJJBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B2619782.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide](/img/structure/B2619786.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2619787.png)
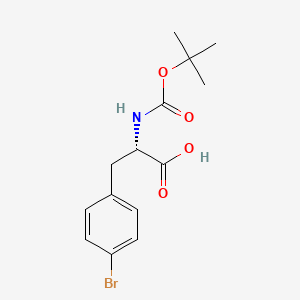
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine](/img/structure/B2619790.png)

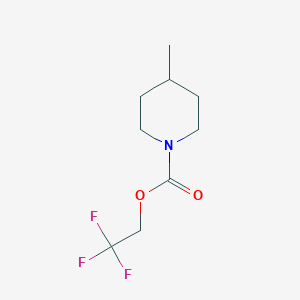
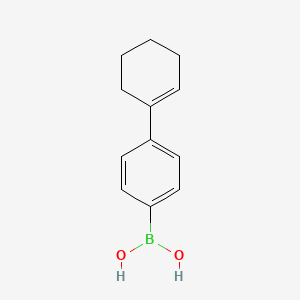
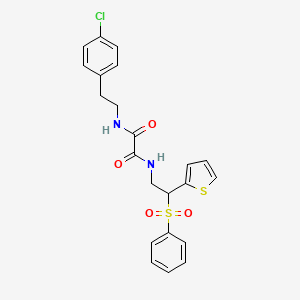
![7-[(4-fluorobenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2619800.png)
![4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2619801.png)
